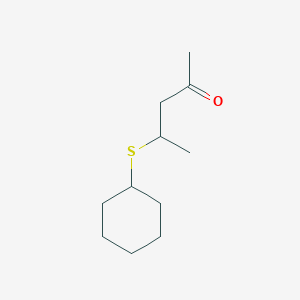
4-(Cyclohexylsulfanyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Cyclohexylsulfanyl)pentan-2-one” is a chemical compound with the CAS Number: 1339740-03-2 . It has a molecular weight of 200.35 and its IUPAC name is 4-(cyclohexylsulfanyl)-2-pentanone . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H20OS . The InChI Code is 1S/C11H20OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h10-11H,3-8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 20 hydrogen atoms, and one each of sulfur and oxygen atoms.Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
Research has involved synthesizing and characterizing metal complexes with specific ligands for applications in antibacterial and antioxidant studies. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand have shown significant antibacterial activity and potential as antioxidants (Ejidike & Ajibade, 2015).
Application in Medicinal Chemistry
Aliphatic rings, such as cyclopropanes, cyclobutanes, and others, are utilized in medicinal chemistry due to their beneficial physicochemical properties and as functional group bioisosteres. These compounds have been applied in drug development, highlighting the structural variety and potential utility of small ring systems in creating bioactive molecules (Bauer et al., 2021).
Antimicrobial Additives and Antiseptics
Derivatives of sulfanyl alkanes have been tested as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi, indicating the antimicrobial potential of sulfanyl-containing compounds (Dzhafarov et al., 2010).
Atmospheric Chemistry
Studies on the atmospheric chemistry of ketones, such as 2-pentanone and 2-heptanone, investigate their reactions with hydroxyl radicals, contributing to our understanding of photochemical air pollution. This research area could be relevant for assessing the environmental impact of volatile organic compounds, including 4-(Cyclohexylsulfanyl)pentan-2-one (Atkinson et al., 2000).
Advanced Synthesis Techniques
The development of new synthesis methods for creating complex molecules, including those with cyclopentanone structures, demonstrates the importance of innovative chemical reactions in producing novel compounds with potential applications across various fields (Wu et al., 2011).
Mécanisme D'action
The mechanism of action of “4-(Cyclohexylsulfanyl)pentan-2-one” is not explicitly mentioned in the literature. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is not applicable in this case as this compound is not intended for human or veterinary use.
Safety and Hazards
The safety information available indicates that “4-(Cyclohexylsulfanyl)pentan-2-one” is potentially harmful. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propriétés
IUPAC Name |
4-cyclohexylsulfanylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h10-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMAXCOAEBGCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)SC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)
![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
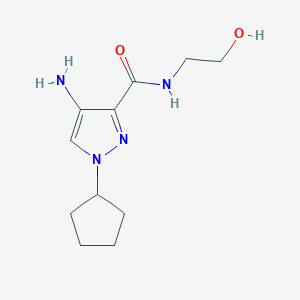

![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)
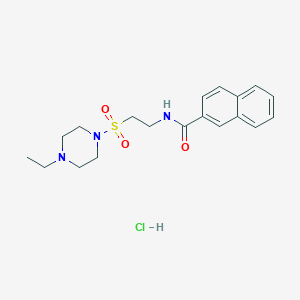

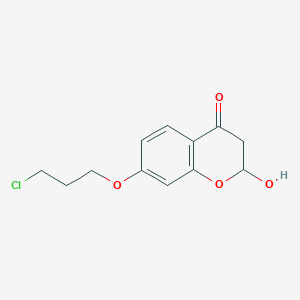
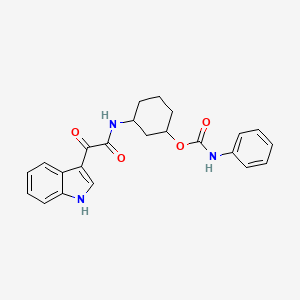



![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)
